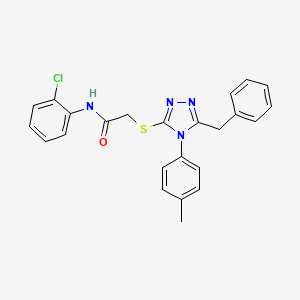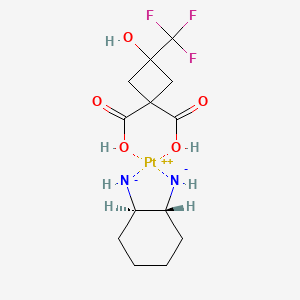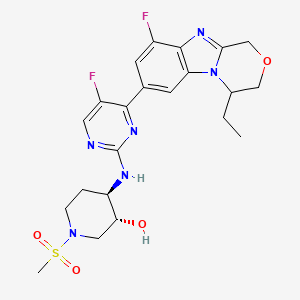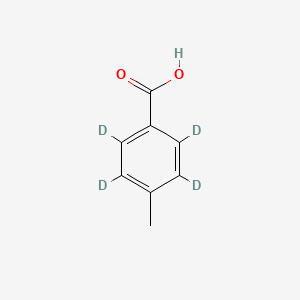
3-Deoxy-3-fluoro-D-glucose-13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Deoxy-3-fluoro-D-glucose-13C is a compound where the glucose molecule is modified by replacing the hydroxyl group at the third carbon with a fluorine atom and incorporating a carbon-13 isotope. This compound is primarily used in scientific research as a tracer for metabolic studies due to its stable isotope labeling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Deoxy-3-fluoro-D-glucose-13C involves multiple steps. One common method starts with D-glucose, which undergoes fluorination at the third carbon position. The reaction typically involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The incorporation of the carbon-13 isotope is achieved through the use of carbon-13 labeled precursors during the synthesis process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The compound is typically produced in specialized facilities equipped to handle isotopic labeling and fluorination reactions .
Análisis De Reacciones Químicas
Types of Reactions
3-Deoxy-3-fluoro-D-glucose-13C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-deoxy-3-fluoro-D-gluconic acid.
Reduction: It can be reduced to form 3-deoxy-3-fluoro-D-sorbitol.
Substitution: The fluorine atom can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions vary depending on the desired substitution product.
Major Products
Oxidation: 3-Deoxy-3-fluoro-D-gluconic acid.
Reduction: 3-Deoxy-3-fluoro-D-sorbitol.
Substitution: Various substituted glucose derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Deoxy-3-fluoro-D-glucose-13C is widely used in scientific research, including:
Chemistry: As a tracer in metabolic flux analysis to study carbohydrate metabolism.
Biology: Used in cell culture studies to track glucose uptake and metabolism.
Medicine: Employed in positron emission tomography (PET) imaging to study glucose metabolism in tissues.
Industry: Utilized in the development of new pharmaceuticals and in metabolic engineering studies
Mecanismo De Acción
The mechanism of action of 3-Deoxy-3-fluoro-D-glucose-13C involves its uptake by glucose transporters in cells, similar to glucose. Once inside the cell, it is phosphorylated by hexokinase to form 3-deoxy-3-fluoro-D-glucose-6-phosphate. unlike glucose, it is not further metabolized through glycolysis or the pentose phosphate pathway. Instead, it undergoes oxidation and reduction reactions, making it a valuable tracer for studying specific metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-Deoxy-3-fluoro-D-glucose: Similar structure but without the carbon-13 isotope.
4-Deoxy-4-fluoro-D-glucose: Fluorine substitution at the fourth carbon.
2-Deoxy-2-fluoro-D-glucose: Fluorine substitution at the second carbon.
Uniqueness
3-Deoxy-3-fluoro-D-glucose-13C is unique due to its dual modification: fluorine substitution and carbon-13 labeling. This combination makes it particularly useful for detailed metabolic studies using techniques such as nuclear magnetic resonance (NMR) and PET imaging .
Propiedades
Fórmula molecular |
C6H11FO5 |
|---|---|
Peso molecular |
183.14 g/mol |
Nombre IUPAC |
(2S,3S,4R,5R)-3-fluoro-2,4,5,6-tetrahydroxy(113C)hexanal |
InChI |
InChI=1S/C6H11FO5/c7-5(3(10)1-8)6(12)4(11)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1 |
Clave InChI |
RMHCJIQOFXULDL-SAHBNLNBSA-N |
SMILES isomérico |
C([C@H]([C@H]([C@@H]([C@H]([13CH]=O)O)F)O)O)O |
SMILES canónico |
C(C(C(C(C(C=O)O)F)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12391009.png)






